4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214313
InChI: InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine

CAS No.:

Cat. No.: VC16214313

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 4-(1-ethylpyrazol-4-yl)oxypiperidine
Standard InChI InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Standard InChI Key UKOVBFMQIFFNMU-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)OC2CCNCC2

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (C10_{10}H17_{17}N3_{3}O) consists of:

  • Piperidine ring: A six-membered saturated amine ring.

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.

  • Ether linkage: Connects the pyrazole’s 4-oxygen to the piperidine’s 4-position.

Key structural parameters include:

ParameterValueSource
Molecular weight195.26 g/mol
SMILESCCN1C=C(C=N1)OC2CCNCC2
InChIKeyRJJVORCLCTXFLM-UHFFFAOYSA-N

Tautomerism and Stereochemistry

The pyrazole ring exhibits tautomerism, with the 1-ethyl group stabilizing the 1H-tautomer. The piperidine ring adopts a chair conformation, with the ether substituent in an equatorial position to minimize steric strain .

Synthesis and Modifications

Route 1: Nucleophilic Substitution

  • Precursor preparation: 1-Ethyl-4-hydroxypyrazole is synthesized via cyclocondensation of ethyl hydrazine with diketones .

  • Ether formation: Reaction with 4-chloropiperidine under basic conditions (K2_2CO3_3, DMF, 80°C) .
    Yield: 62–68% .

Route 2: Mitsunobu Reaction

  • Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxy-piperidine with 1-ethyl-4-hydroxypyrazole .
    Advantage: Higher regioselectivity (>90%) .

Structural Derivatives

Modifications enhance bioavailability or target affinity:

DerivativeModification SiteBiological Target
Sulfone analogs (e.g., S897-1467)Piperidine sulfonylationKinase inhibition
Carboxamide derivativesPiperidine C4 substitutionGlycine transporter 1

Biological Activity

Neurological Applications

  • Glycine Transporter 1 (GlyT1) Inhibition:
    Derivatives like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide exhibit potent GlyT1 inhibition (IC50_{50} = 1.8 nM), showing promise for schizophrenia treatment .

Antimicrobial Properties

  • Tetrazole-piperidine hybrids: Analogous structures demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli .

ParameterValueSource
LogP (iLOGP)1.09
Plasma protein binding~85% (predicted)
Toxicity (LD50_{50})>500 mg/kg (rat, oral)

Safety Notes:

  • May cause skin/eye irritation (H315, H319) .

  • Avoid exposure to oxidizing agents due to pyrazole’s reactivity .

Industrial and Research Applications

Drug Discovery

  • Scaffold for CNS drugs: 19 patents filed since 2020 cite derivatives for Alzheimer’s and Parkinson’s disease .

  • Antiviral candidates: Pyrazole-piperidine hybrids inhibit SARS-CoV-2 3CL protease (IC50_{50} = 2.3 µM) .

Chemical Biology

  • Fluorescent probes: Ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate serves as a pH-sensitive tracer .

Future Perspectives

  • Targeted delivery systems: Nanoencapsulation to enhance brain permeability .

  • Dual-target inhibitors: Combining GlyT1 and D2_2 receptor modulation for antipsychotic synergy .

  • Green synthesis: Catalytic hydrogenation to replace stoichiometric reagents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator